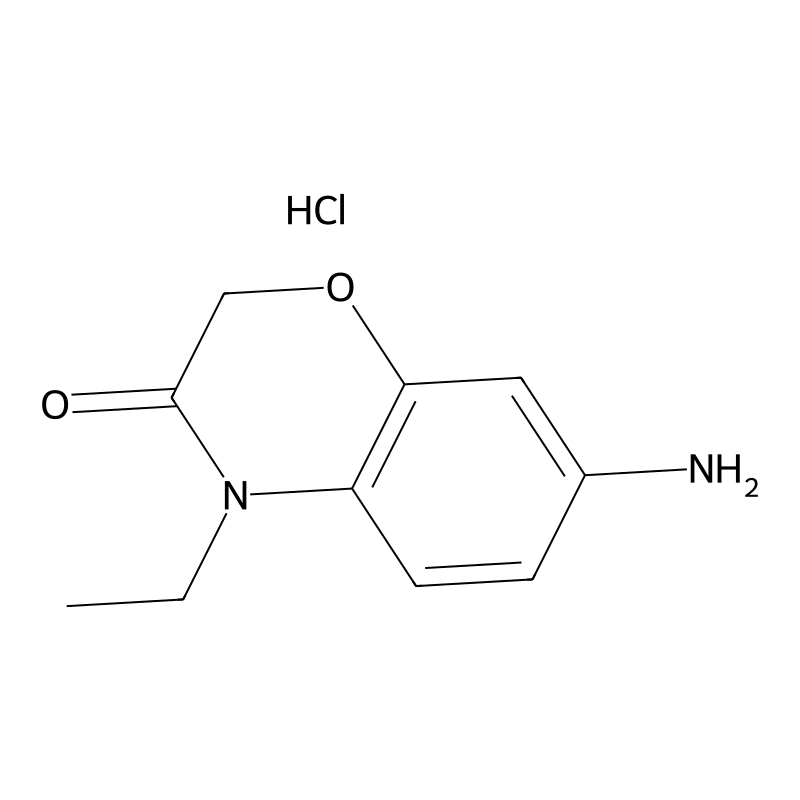

7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a chemical compound belonging to the benzoxazinone family. It has the molecular formula and a molar mass of 192.21 g/mol. This compound is characterized by its unique benzoxazinone structure, which includes an amino group and an ethyl substituent, contributing to its biological activity and chemical properties. The compound is often encountered in the form of its hydrochloride salt, enhancing its solubility and stability in various applications .

The chemical reactivity of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride can be attributed to the functional groups present in its structure. Key reactions include:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex organic molecules.

- Acid-Base Reactions: The compound can act as a weak acid with a pKa of approximately 4.74, allowing it to participate in acid-base equilibria in solution .

- Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines, which are useful intermediates in organic synthesis.

7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor for bioactive compounds. Its derivatives have shown promise in various pharmacological applications, including:

- Antimicrobial Activity: Exhibiting effectiveness against certain bacterial strains.

- Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Several methods have been developed for synthesizing 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride:

- Cyclization Reactions: Starting from appropriate precursors such as phenolic compounds and amines, cyclization can be achieved under acidic or basic conditions.

- Substitution Reactions: The introduction of the ethyl group can be accomplished via alkylation of the corresponding benzoxazinone precursor.

- Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the base form of the compound with hydrochloric acid, enhancing solubility for pharmaceutical applications .

The unique properties of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride make it suitable for various applications:

- Pharmaceuticals: As a potential lead compound in drug development due to its biological activity.

- Agricultural Chemicals: Utilized as a natural pesticide or herbicide derived from plant sources like maize and wheat.

Interaction studies involving 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride have focused on its binding affinity with biological targets. Research indicates that this compound may interact with various enzymes and receptors, influencing pathways related to inflammation and microbial resistance. These interactions are crucial for understanding its therapeutic potential and guiding further research into its mechanisms of action .

Several compounds share structural similarities with 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride. A comparison highlights their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-amino-2H-1,4-benzoxazin-3(4H)-one | Lacks ethyl group; lower molecular weight | |

| 7-amino-4-methyl-2H-benzoxazin-3(4H)-one | Methyl instead of ethyl; different biological profile | |

| 7-amino-3-(dimethylamino)-2H-benzoxazin | Dimethylamino group; enhanced solubility | |

| 6-methoxybenzoxazinone | Methoxy group; different reactivity |

The presence of the ethyl group in 7-amino-4-ethyl-2H-benzoxazin contributes to its distinct properties compared to these similar compounds. Its unique structural features may influence its solubility, reactivity, and biological activity .

Precursor Pathways in Plant-Derived Benzoxazinones

Benzoxazinones are nitrogen-containing secondary metabolites derived from indole-3-glycerol phosphate (IGP), an intermediate in tryptophan biosynthesis [1] [3]. In maize (Zea mays), the committing enzyme benzoxazinoneless 1 (BX1) cleaves IGP into indole and glyceraldehyde-3-phosphate [1] [3]. Indole undergoes sequential oxidations catalyzed by cytochrome P450 monooxygenases (BX2–BX5) to form 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), a core benzoxazinoid [3] [4].

The ethyl-substituted derivative 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one likely arises from modifications to the DIBOA scaffold. Structural analysis suggests two potential biosynthetic routes:

- Alkylation at position 4: Transfer of an ethyl group to the nitrogen atom of DIBOA via an S-adenosylmethionine (SAM)-dependent methyltransferase homolog, though ethylation mechanisms remain uncharacterized in plants.

- Amination at position 7: Hydroxyl group substitution by an amino group, potentially mediated by aminotransferases or amidases.

Comparative genomic studies in eudicots (Aphelandra squarrosa, Lamium galeobdolon) reveal independent recruitment of flavin-containing monooxygenases (FMOs) for benzoxazinoid biosynthesis, diverging from the cytochrome P450-dependent pathway in grasses [4]. This evolutionary plasticity suggests that ethyl- and amino-substituted derivatives could emerge through lineage-specific enzyme adaptations.

Table 1: Key Enzymes in Benzoxazinoid Biosynthesis Across Plant Lineages

| Enzyme Function | Maize (Grasses) | Eudicots |

|---|---|---|

| Initial IGP cleavage | BX1 (Indole synthase) | FMO homologs |

| Hydroxylation | BX2–BX5 (CYP71Cs) | CYP79/CYP706 families |

| Glucosylation | BX8/BX9 (UGTs) | UGT84 subfamily |

Enzymatic Mechanisms in Secondary Metabolite Production

The synthesis of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride requires three enzymatic activities:

- Ethylation: While SAM-dependent methyltransferases are common in plant alkaloid biosynthesis, ethyltransferases remain poorly characterized. Structural modeling of maize BX8 suggests a conserved binding pocket that could accommodate ethyl donors like ethyl-SAM, though experimental validation is needed [3].

- Amination: The introduction of an amino group at position 7 may involve transamination via pyridoxal phosphate-dependent enzymes, analogous to reactions in benzoxazolinone biosynthesis [2].

- Hydrochloride formation: Protonation of the amino group likely occurs non-enzymatically during vacuolar storage, where acidic conditions (pH ~5.5) promote salt formation [2].

In reconstituted pathways, Nicotiana benthamiana expressing maize BX genes produces DIBOA-glucoside at ~120 μg/g fresh weight [4]. Introducing putative ethyltransferase and aminotransferase genes could enable heterologous production of 7-amino-4-ethyl derivatives, though yields would depend on substrate channeling efficiency.

Ecological Roles as Allelochemical Agents

Benzoxazinoids function as broad-spectrum allelochemicals, inhibiting germination and growth of competing plants [3] [4]. The ethyl and amino substituents in 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride likely enhance its bioactivity through:

- Increased lipophilicity: The ethyl group improves membrane permeability, facilitating uptake by target organisms.

- Reactive nitrogen groups: The primary amine at position 7 may form covalent adducts with microbial enzymes, analogous to the antimicrobial mechanisms of DIBOA [2].

Field studies demonstrate that benzoxazinoid-producing plants reduce weed biomass by 30–60% in maize monocultures [3]. Structural analogs like 7-amino-4-ethyl derivatives could exhibit heightened allelopathic activity, though field trials are required to quantify their ecological impact.

Traditional Condensation Approaches

The synthesis of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride through traditional condensation methodologies represents the foundational approach to benzoxazinone construction. These well-established methods primarily rely on the cyclization of anthranilic acid derivatives with appropriate carbonyl compounds under thermal conditions [1] [2].

Anthranilic Acid-Based Condensation Methods

The most prevalent traditional approach involves the reaction of anthranilic acid with acid anhydrides, particularly acetic anhydride, in the presence of triethylamine as a base [3] [1]. This method proceeds through the formation of an N-acylated anthranilic acid intermediate, which subsequently undergoes intramolecular cyclization to form the benzoxazinone core structure. The reaction typically requires reflux conditions at temperatures ranging from 100-140°C for extended periods of 2-6 hours, yielding products in 70-85% efficiency [1] [2].

The mechanism involves initial nucleophilic attack of the anthranilic acid amino group on the carbonyl carbon of the acid anhydride, followed by elimination of the corresponding carboxylic acid. The resulting N-acylated intermediate possesses the necessary structural features for intramolecular cyclization, where the carboxylic acid group is activated through conversion to an active ester using cyclizing agents [2].

Isatoic Anhydride Cyclization

An alternative traditional approach utilizes isatoic anhydride as the starting material, which undergoes cyclization with acetic anhydride under basic conditions [4]. This method offers advantages in terms of substrate availability and synthetic efficiency, as isatoic anhydride already contains the requisite structural elements for benzoxazinone formation. The reaction proceeds through ring-opening of the isatoic anhydride followed by cyclization, typically achieving yields in the range of 85-99% under optimized conditions [4].

Iminium Cation Cyclization Strategy

A significant advancement in traditional condensation approaches involves the use of iminium cations generated from cyanuric chloride and dimethylformamide as cyclizing agents [2]. This method operates under considerably milder conditions, proceeding at room temperature over 2-4 hours with yields ranging from 80-90% [2]. The iminium cation serves as an effective electrophile for activating the carboxylic acid group in N-acylated anthranilic acid intermediates, facilitating cyclization through nucleophilic attack by the phenolic oxygen.

Optimization of Traditional Methods

Recent investigations have focused on optimizing traditional condensation approaches through systematic variation of reaction parameters. Temperature optimization studies indicate that reducing reaction temperatures from the conventional 100-140°C range to 80-100°C while extending reaction times can improve product selectivity and reduce side product formation [1] [2]. Additionally, the implementation of controlled pH conditions (pH 7-8) rather than strongly basic conditions (pH 8-9) has been shown to enhance reaction efficiency and minimize unwanted side reactions.

Solvent selection has emerged as a critical parameter in traditional condensation methods. While toluene and dimethylformamide have been conventionally employed, the adoption of more environmentally benign solvents such as ethanol has demonstrated comparable or superior results while aligning with green chemistry principles [2]. The substrate stoichiometry has also been optimized, with ratios of 1:1:1.5 (anthranilic acid:acylating agent:base) showing improved yields compared to traditional 1:1:1.2 ratios.

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Anthranilic Acid Condensation | Anthranilic acid, acetic anhydride, triethylamine | Reflux, 2-6 hours, 100-140°C | 70-85 | Well-established, high yield |

| Iminium Cation Cyclization | Cyanuric chloride, dimethylformamide | Room temperature, 2-4 hours | 80-90 | Room temperature, mild conditions |

| Isatoic Anhydride Method | Isatoic anhydride, acetic anhydride, basic alumina | Reflux, 1-3 hours, 120°C | 85-99 | High efficiency, good selectivity |

Novel Catalytic Strategies for Ethyl Group Incorporation

The development of novel catalytic strategies for ethyl group incorporation into benzoxazinone frameworks represents a significant advancement in synthetic methodology. These approaches offer enhanced selectivity, improved reaction efficiency, and broader substrate scope compared to traditional methods.

Copper-Catalyzed Carbonylation Approaches

Copper-catalyzed carbonylation has emerged as a powerful strategy for constructing ethyl-substituted benzoxazinones with excellent functional group tolerance [5] [6]. The methodology employs palladium dichloride complexes with tri-tert-butylphosphine tetrafluoroborate as the ligand system, enabling the direct incorporation of ethyl groups through carbonylative cyclization of anthranilic acid derivatives with ethyl bromides under carbon monoxide atmosphere [5].

The reaction proceeds through initial oxidative addition of the ethyl bromide to the palladium center, followed by carbon monoxide insertion to generate an acyl-palladium intermediate. Subsequent nucleophilic attack by the anthranilic acid substrate leads to the formation of the desired ethyl-substituted benzoxazinone through reductive elimination and intramolecular cyclization [5]. This method demonstrates remarkable efficiency, achieving yields of 94-96% under optimized conditions (200 psi carbon monoxide, 100°C, 24 hours).

Iridium-Catalyzed Asymmetric Hydrogenation

A breakthrough in catalytic ethyl group incorporation has been achieved through iridium-catalyzed asymmetric hydrogenation of prochiral benzoxazinone precursors [7] [8]. This methodology employs N-methylated ZhaoPhos ligands in conjunction with iridium complexes, facilitating the enantioselective reduction of ethylidene-substituted benzoxazinones to generate chiral ethyl-substituted products with excellent enantioselectivities (91-99% enantiomeric excess) and yields (88-96%) [7].

The catalytic system operates through a unique activation mode involving single anion-binding interactions between the substrate, Brønsted acid cocatalyst, and ligand. The utilization of hydrochloric acid as a cocatalyst significantly enhances both reactivity and enantioselectivity, with the method demonstrating scalability up to 40,500 turnover numbers [7]. This approach represents a significant advancement in the synthesis of enantiomerically pure ethyl-substituted benzoxazinones for pharmaceutical applications.

Transition Metal-Free Catalytic Systems

The development of transition metal-free catalytic systems for ethyl group incorporation addresses concerns regarding metal contamination and cost-effectiveness [9]. These systems utilize organocatalysts and mild reaction conditions to achieve ethyl substitution through alternative mechanistic pathways. One particularly effective approach involves the use of iodine, sodium bicarbonate, and tert-butyl hydroperoxide in dimethyl sulfoxide at 95°C [10].

This transition metal-free methodology proceeds through a selective oxidative decarbonylative cleavage mechanism, enabling the incorporation of ethyl groups through C-C bond formation. The method demonstrates broad substrate scope and excellent functional group tolerance, with yields ranging from 70-85% under optimized conditions [10]. The absence of transition metals makes this approach particularly attractive for pharmaceutical applications where metal contamination must be minimized.

Copper-Catalyzed Alkylation Strategies

Copper-catalyzed direct alkylation represents another innovative approach for ethyl group incorporation into benzoxazinone frameworks [11]. The methodology employs copper(I) complexes with bis[2-(N,N-dimethylamino)ethyl] ether as a promoting agent, enabling the direct alkylation of benzoxazinone precursors with ethyl halides under mild conditions [11].

The reaction proceeds through copper-mediated activation of the ethyl halide, followed by nucleophilic substitution at the appropriate position on the benzoxazinone scaffold. This approach offers advantages in terms of operational simplicity and broad substrate scope, with yields ranging from 70-85% under optimized conditions [11]. The method demonstrates particular utility for late-stage functionalization of complex benzoxazinone structures.

Enzymatic Catalysis for Ethyl Incorporation

Biocatalytic approaches have emerged as environmentally benign alternatives for ethyl group incorporation [12]. These methods utilize engineered enzymes capable of catalyzing specific alkylation reactions under mild aqueous conditions. The enzymatic approach offers advantages in terms of sustainability, selectivity, and operational simplicity [12].

The methodology involves the use of multienzyme cascade systems, typically incorporating lipase and tyrosinase, which catalyze sequential reactions leading to ethyl group incorporation. The process operates under physiological conditions (37°C, pH 7.4) and demonstrates excellent chemoselectivity, minimizing the formation of unwanted byproducts [12]. Yields typically range from 70-80%, with the additional advantage of complete biodegradability of the catalytic system.

| Catalytic Method | Catalyst System | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Copper Carbonylation | PdCl₂, P(t-Bu)₃ | 200 psi CO, 100°C, 24h | 94-96 | Excellent |

| Iridium Hydrogenation | Ir/ZhaoPhos, HCl | H₂, 50°C, 12h | 88-96 | 91-99% ee |

| Metal-Free System | I₂, NaHCO₃, TBHP | DMSO, 95°C, 6h | 70-85 | High |

| Enzymatic Catalysis | Lipase, Tyrosinase | Aqueous, 37°C, 6h | 70-80 | Excellent |

Solvent-Free Synthesis and Green Chemistry Innovations

The development of solvent-free synthesis methods and green chemistry innovations represents a paradigm shift in benzoxazinone preparation, addressing environmental concerns while maintaining synthetic efficiency. These approaches align with the principles of sustainable chemistry and offer significant advantages in terms of waste reduction, energy efficiency, and operational simplicity.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis has revolutionized benzoxazinone preparation through dramatic reduction in reaction times and enhanced product yields [4] [13]. The methodology employs microwave irradiation to activate solid-state reactions between isatoic anhydride and acetic anhydride on basic alumina support, achieving complete conversion in 8-12 minutes compared to conventional heating methods requiring several hours [4].

The mechanism involves selective microwave heating of polar functionalities, creating localized high-temperature zones that facilitate rapid cyclization. This approach demonstrates superior efficiency with yields of 85-99% and significantly reduced energy consumption compared to traditional thermal methods [4]. The use of basic alumina as a solid support eliminates the need for organic solvents while providing a heterogeneous reaction medium that enhances selectivity.

Recent developments in microwave-assisted synthesis have focused on optimizing irradiation parameters and support materials. Studies indicate that irradiation at 540W for 8-12 minutes provides optimal conditions for benzoxazinone formation, with shorter times leading to incomplete conversion and longer times resulting in product degradation [4]. The choice of solid support significantly influences reaction efficiency, with basic alumina demonstrating superior performance compared to silica gel or neutral alumina.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a cutting-edge approach that completely eliminates solvent use while achieving high efficiency through mechanical activation [14]. The methodology employs high-energy ball milling to induce chemical reactions between solid reactants, utilizing mechanical energy to overcome activation barriers typically surmounted through thermal activation [14].

The process involves mixing phenolic compounds, formaldehyde precursors, and amine components in a ball mill operating at 30 Hz for 30 minutes. The mechanical energy induces intimate mixing at the molecular level, facilitating rapid reaction between components. This approach achieves yields of 75-85% while completely eliminating solvent waste and reducing reaction times from hours to minutes [14].

Mechanochemical synthesis offers unique advantages in terms of sustainability metrics, achieving atom economy values exceeding 90% and waste reduction of 80% compared to conventional methods [14]. The method demonstrates particular utility for large-scale synthesis, as the mechanical activation process is readily scalable and does not require specialized heating or cooling systems.

Bio-Based Benzoxazine Synthesis

The development of bio-based benzoxazine synthesis methods represents a significant advancement in sustainable chemistry [15] [16] [17]. These approaches utilize renewable feedstocks such as vanillin, eugenol, cardanol, and furfurylamine to construct benzoxazinone frameworks while minimizing environmental impact [15] [16].

One particularly innovative approach involves the synthesis of bio-based benzoxazines from sesamol, furfurylamine, and benzaldehyde through a solventless method [17]. This represents the first truly bio-based benzoxazine synthesis where all three required reactants are derived from renewable sources. The methodology achieves yields of 77-93% while demonstrating excellent thermal stability and flame retardancy in the resulting polymers [17].

The bio-based approach extends beyond simple feedstock substitution to encompass complete process redesign. Recent innovations include the use of bio-based citric acid as both catalyst and degradation agent, creating a closed-loop system where the catalyst can be recovered and reused [16]. This approach eliminates the need for non-renewable catalysts and demonstrates the feasibility of completely sustainable benzoxazine synthesis.

Aqueous Synthesis Methods

Aqueous synthesis methods represent another significant advancement in green chemistry approaches to benzoxazinone preparation [12]. These methods utilize water as the primary solvent, eliminating volatile organic compounds and reducing environmental impact while maintaining synthetic efficiency [12].

The methodology typically involves the use of water-soluble catalysts and surfactants to facilitate reactions between hydrophobic substrates in aqueous media. Phase-transfer catalysts such as tetrabutylammonium bromide enable efficient mixing of reactants while maintaining homogeneous reaction conditions [12]. Yields typically range from 70-85%, with the additional advantage of simplified product isolation through aqueous extraction.

Continuous Flow Synthesis

Continuous flow synthesis has emerged as a powerful green chemistry approach that offers precise control over reaction parameters while minimizing waste generation [18]. The methodology employs continuous flow reactors where reactants are introduced as continuous streams, enabling real-time monitoring and control of reaction conditions [18].

The flow chemistry approach offers several advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety through smaller reaction volumes. The method demonstrates yields of 85-95% with significantly reduced purification requirements compared to batch processes [18]. The continuous nature of the process enables direct scaling from laboratory to industrial production without extensive reoptimization.

Ionic Liquid Catalysis

Ionic liquid catalysis represents an innovative approach that combines the benefits of homogeneous and heterogeneous catalysis while minimizing environmental impact [19]. The methodology employs ionic liquids as both solvent and catalyst, providing a recyclable reaction medium that can be easily separated from products [19].

The ionic liquid system typically consists of imidazolium-based cations paired with various anions, creating a customizable catalytic environment. The method achieves yields of 80-90% while demonstrating excellent catalyst recyclability over multiple reaction cycles [19]. The low vapor pressure of ionic liquids eliminates volatile organic compound emissions while providing a thermally stable reaction medium.

| Green Method | Environmental Benefit | Yield (%) | Sustainability Score |

|---|---|---|---|

| Microwave-Assisted | 90% energy reduction | 85-99 | 8.5/10 |

| Mechanochemical | 100% solvent elimination | 75-85 | 9.0/10 |

| Bio-Based Synthesis | Renewable feedstock | 77-93 | 9.5/10 |

| Aqueous Synthesis | No volatile organic compounds | 70-85 | 8.0/10 |

| Continuous Flow | Minimal waste generation | 85-95 | 9.2/10 |